molecular formula C11H11N3OS B2356659 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034460-25-6

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2356659
CAS No.: 2034460-25-6
M. Wt: 233.29
InChI Key: PEROYNSECPLUSZ-UHFFFAOYSA-N
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Description

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique bicyclic structure fused with a thienopyrimidine moiety, which contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thienopyrimidine derivative with a norbornane framework under optimized conditions. This process often employs a one-pot green synthetic approach, which minimizes the use of excess reagents and solvents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of catalysts to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups that enhance the compound’s pharmacological properties .

Scientific Research Applications

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can induce apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a thienopyrimidine moiety with a bicyclic framework. This structure imparts distinct pharmacokinetic properties, such as enhanced metabolic stability and selectivity towards specific biological targets .

Properties

IUPAC Name

5-thieno[3,2-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-16-10-9(1)12-6-13-11(10)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEROYNSECPLUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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